![molecular formula C22H25FN4O2 B10770082 Pfg7P73xna CAS No. 2598832-10-9](/img/structure/B10770082.png)
Pfg7P73xna
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of PX 2 involves synthetic routes that include the use of various reagents and conditions. One common method involves the reaction of 5-fluoro-1H-indazole with a suitable amine to form the desired product. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere
Analyse Chemischer Reaktionen
PX 2 undergoes several types of chemical reactions, including:
Oxidation: PX 2 can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction of PX 2 can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
PX 2 has several scientific research applications, including:
Wirkmechanismus
PX 2 exerts its effects by interacting with the cannabinoid receptor system, particularly the CB1 and CB2 receptors. The compound binds to these receptors, mimicking the effects of natural cannabinoids like tetrahydrocannabinol (THC). This interaction leads to the activation of various signaling pathways, resulting in the psychoactive and physiological effects associated with synthetic cannabinoids .
Vergleich Mit ähnlichen Verbindungen
PX 2 is similar to other synthetic cannabinoids such as AM-2201, THJ-2201, and 5F-AB-PINACA. PX 2 is unique due to its specific structural features, including the presence of a fluorine atom and a phenylalanine amino acid amide . These structural differences can influence the compound’s potency, receptor affinity, and metabolic pathways.
Similar Compounds
- AM-2201
- THJ-2201
- 5F-AB-PINACA
PX 2’s uniqueness lies in its specific structural modifications, which can result in distinct pharmacological profiles and metabolic pathways compared to other synthetic cannabinoids.
Eigenschaften
CAS-Nummer |
2598832-10-9 |
---|---|
Molekularformel |
C22H25FN4O2 |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]-1-(5-fluoropentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C22H25FN4O2/c23-13-7-2-8-14-27-19-12-6-5-11-17(19)20(26-27)22(29)25-18(21(24)28)15-16-9-3-1-4-10-16/h1,3-6,9-12,18H,2,7-8,13-15H2,(H2,24,28)(H,25,29)/t18-/m1/s1 |
InChI-Schlüssel |
OJTAHWMZBJRSIR-GOSISDBHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N)NC(=O)C2=NN(C3=CC=CC=C32)CCCCCF |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=NN(C3=CC=CC=C32)CCCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.